Strecker Reaction Diastereoselectivity
Iminium ions derived from (S)-5-phenylmorpholin-2-one undergo diastereoselective Strecker reactions with copper(I) cyanide and anhydrous HCl. The major adducts are obtained with high diastereocontrol, enabling degradation to D-α-amino acids [1]. In contrast, the use of achiral morpholin-2-ones or simpler chiral auxiliaries (e.g., Evans oxazolidinones) in similar Strecker reactions typically yields lower diastereomeric ratios (dr) or requires additional purification steps due to epimerization [2].
| Evidence Dimension | Diastereoselectivity in Strecker Reaction |
|---|---|
| Target Compound Data | High diastereoselectivity (major adduct predominant); exact dr not reported but enables single diastereomer isolation for D-α-amino acid synthesis |
| Comparator Or Baseline | Achiral morpholin-2-ones or Evans oxazolidinones |
| Quantified Difference | Significantly improved dr (class-level inference based on synthetic utility); avoids epimerization issues |
| Conditions | Iminium formation from (S)-5-phenylmorpholin-2-one, CuCN, anhydrous HCl |
Why This Matters
Enables efficient, scalable synthesis of enantiopure D-α-amino acids without the need for chiral resolution, reducing production costs and waste in pharmaceutical manufacturing.
- [1] Harwood, L. M., Drew, M. G. B., Hughes, D. J., & Vickers, R. J. (2001). Diastereocontrolled Strecker reaction using (S)-5-phenylmorpholin-2-one. Journal of the Chemical Society, Perkin Transactions 1, (14), 1581-1583. View Source
- [2] Evans, D. A., et al. (1981). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of α-substituted carboxylic acid derivatives. Journal of the American Chemical Society, 103(8), 2127-2129. View Source
